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molecular formula C9H7BrO3 B1589565 Methyl 3-bromo-5-formylbenzoate CAS No. 377734-27-5

Methyl 3-bromo-5-formylbenzoate

Cat. No. B1589565
M. Wt: 243.05 g/mol
InChI Key: GFZITIUEBBDMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949668B2

Procedure details

In a three-necked flask with a capacity of 3 liters, 253.11 g of methyl 5-bromo-3-(hydroxymethyl)benzoate were placed and mixed with 2000 ml of toluene, and the resultant mixture was agitated to prepare a solution. The resultant solution was mixed with 44 g of manganese dioxide, and the resultant reaction mixture liquid was heated to a temperature of 105° C. and agitated for 7 hours. The resultant reaction mixture liquid was allowed to be cooled to room temperature and filtered to remove a solid fraction therefrom, and the resultant filtrate was concentrated. The target compound, methyl 5-bromo-3-formylbenzoate was obtained in an amount of 236.79 g which corresponded to a yield of 94.3%.
Quantity
3 L
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 g
Type
catalyst
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>[O-2].[O-2].[Mn+4].C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:12]=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
3 L
Type
reactant
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
44 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
agitated for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture liquid
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture liquid
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a solid fraction
CONCENTRATION
Type
CONCENTRATION
Details
the resultant filtrate was concentrated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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